2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)-
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Overview
Description
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- is a chemical compound with the molecular formula C7H14O2. It is a stereoisomer of 2-Isopropyl-4-methyl-1,3-dioxolane, characterized by its specific (2R,4S) configuration. This compound is part of the dioxolane family, which are cyclic acetals commonly used in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- typically involves the reaction of isopropyl alcohol with 4-methyl-1,3-dioxolane under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired stereochemistry and to minimize by-products. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Studied for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. This stability is due to the dioxolane ring, which resists hydrolysis under acidic and basic conditions. The compound’s molecular targets and pathways are primarily related to its role as a protecting group in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4R)-
- 2-Propyl-4-methyl-1,3-dioxolane
- 1,3-Dioxolane, 2-ethyl-4-methyl-
- 1,3-Dioxolan-2-one, 4-methyl-
Uniqueness
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical reactions. This stereoisomer may exhibit different physical and chemical properties compared to its (2R,4R) counterpart, making it suitable for specific applications where stereochemistry is crucial .
Properties
CAS No. |
122045-41-4 |
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Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(2R,4S)-4-methyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
NWXXKKDLGZLEGH-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CO[C@H](O1)C(C)C |
Canonical SMILES |
CC1COC(O1)C(C)C |
Origin of Product |
United States |
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